2'-Hydroxy-5'-methylacetophenone

Catalog No.
S702537
CAS No.
1450-72-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxy-5'-methylacetophenone

CAS Number

1450-72-2

Product Name

2'-Hydroxy-5'-methylacetophenone

IUPAC Name

1-(2-hydroxy-5-methylphenyl)ethanone

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3

InChI Key

YNPDFBFVMJNGKZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(=O)C

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C

Synthesis and Characterization:

2'-Hydroxy-5'-methylacetophenone, also known as p-cresyl methyl ketone (PCMK), is an organic compound with the chemical formula C9H10O2. Its synthesis has been reported in various scientific journals, using different methods.One common approach involves the Friedel-Crafts acylation of p-cresol with acetic anhydride, using aluminum chloride as a catalyst [].

The characterization of 2'-Hydroxy-5'-methylacetophenone typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [].

Biological Activity:

Studies have explored the potential biological activities of 2'-Hydroxy-5'-methylacetophenone. Some research suggests antifungal and antibacterial properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms [, ].

Pharmaceutical Applications:

2'-Hydroxy-5'-methylacetophenone has been investigated as a potential precursor for the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it can be used to synthesize derivatives with potential anti-inflammatory or analgesic activity [, ]. However, further research is needed to determine the efficacy and safety of these potential drug candidates.

2'-Hydroxy-5'-methylacetophenone, with the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of 150.18 g/mol, is classified as an aromatic ketone. This compound features a hydroxyl group at the 2' position and a methyl group at the 5' position of the acetophenone structure. It is commonly found in various plant species, including Taxus canadensis and Nicotiana tabacum .

Typical of aromatic ketones:

  • Reduction: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Esterification: Reacting with carboxylic acids can yield esters under acidic conditions.
  • Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions used .

Research indicates that 2'-Hydroxy-5'-methylacetophenone exhibits various biological activities. It has been noted for its potential antioxidant properties and may possess anti-inflammatory effects. Additionally, it has been studied for its role in plant defense mechanisms, contributing to the plant's ability to resist pathogens .

The synthesis of 2'-Hydroxy-5'-methylacetophenone can be achieved through several methods:

  • Starting from Acetophenone:
    • Acetophenone is treated with methyl iodide in the presence of a base to introduce the methyl group at the 5' position.
    • Hydroxylation can be performed using phenolic compounds and suitable catalysts.
  • From Phenolic Precursors:
    • Phenol derivatives can be alkylated using acetyl chloride followed by hydroxylation to yield the desired compound.
  • Using Plant Extracts:
    • Extraction from plants known to contain this compound, such as Taxus canadensis, is another method for obtaining it .

2'-Hydroxy-5'-methylacetophenone finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its biological activities.
  • Cosmetics: Incorporated into formulations for its antioxidant properties.
  • Agriculture: Potential use as a natural pesticide or fungicide derived from its plant sources .

Several compounds share structural similarities with 2'-Hydroxy-5'-methylacetophenone. Here are some notable examples:

Compound NameStructureUnique Features
4-HydroxyacetophenoneStructureExhibits strong anti-inflammatory properties.
2-HydroxyacetophenoneStructureCommonly used as a precursor in organic synthesis.
3-Hydroxy-4-methylacetophenoneStructureKnown for its antimicrobial activity.

Uniqueness of 2'-Hydroxy-5'-methylacetophenone

What sets 2'-Hydroxy-5'-methylacetophenone apart is its specific arrangement of functional groups, which contributes to its unique biological activities and potential applications in pharmaceuticals and agriculture. Its dual functionality as both an aromatic ketone and a phenolic compound allows it to interact favorably within biological systems .

Structural Characteristics

2'-Hydroxy-5'-methylacetophenone consists of a phenyl ring substituted with hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups. The positions of these substituents (2'-OH, 5'-CH₃, and COCH₃ at the 1-position) create a unique electronic environment. Its SMILES notation is CC(=O)C1=C(O)C=CC(C)=C1, and the InChI Key is YNPDFBFVMJNGKZ-UHFFFAOYSA-N.

PropertyValueSource
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.18 g/mol
Melting Point45–48°C
Boiling Point112–114°C (12 mmHg)
Density1.079 g/cm³
Log P2.52
SolubilityInsoluble in water

Spectral Data

Key spectral features include:

  • ¹H-NMR: δ 2.31 (s, 3H, CH₃), 2.63 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 6.87 (d, J = 8.2 Hz, 1H), 7.27 (dd, J = 2.0, 8.2 Hz, 1H), 7.54 (d, J = 2.0 Hz, 1H).
  • GC-MS: Predicted fragmentation patterns for the trimethylsilyl (TMS) derivative include major ions at m/z 222 (M⁺) and 207 (M⁺ - CH₃).

Early Chemical Discovery and Documentation

The chemical compound 2'-Hydroxy-5'-methylacetophenone, bearing the Chemical Abstracts Service registry number 1450-72-2, represents a significant member of the alkyl-phenylketone class of organic compounds [1]. This aromatic ketone belongs to a broader family of acetophenone derivatives that have played crucial roles in the development of organic chemistry and industrial applications throughout the twentieth century [2].

The systematic study of acetophenone derivatives began in earnest during the mid-nineteenth century, coinciding with the broader expansion of organic chemical research. The first synthesis of the parent compound acetophenone was conducted in 1857 by the French chemist Charles, who prepared the compound by treating benzoyl chloride with methyl zinc or by distilling a mixture of calcium benzoate and calcium acetate [28]. This foundational work established the chemical framework that would later enable the discovery and synthesis of more complex acetophenone derivatives, including 2'-Hydroxy-5'-methylacetophenone.

Development of Synthetic Methodologies

The development of synthetic pathways for hydroxylated acetophenone derivatives emerged from advances in several key chemical reactions during the late nineteenth and early twentieth centuries. The Friedel-Crafts acylation reaction, first described in the 1870s, provided one of the primary synthetic routes for preparing acetophenone compounds [8]. This methodology became particularly important for the synthesis of substituted acetophenones, including hydroxylated derivatives.

Research into phenolic ketone synthesis expanded significantly with the development of the Fries rearrangement and related methodologies [29]. These synthetic approaches enabled chemists to prepare various hydroxylated acetophenone derivatives with greater efficiency and selectivity. The preparation of 2'-Hydroxy-5'-methylacetophenone specifically benefited from these methodological advances, with multiple synthetic routes being developed over time.

Natural Product Discovery and Isolation

The natural occurrence of 2'-Hydroxy-5'-methylacetophenone was documented through systematic phytochemical investigations of various plant species. The compound has been identified in several botanically diverse sources, demonstrating its widespread natural distribution [17] . Particularly notable is its presence in Angelica koreana roots, a plant species utilized in traditional Korean medicine . Additional natural sources include Taxus canadensis, Nicotiana tabacum, and Elaeagnus angustifolia, specifically in the leaves of the latter species [17] .

The discovery of 2'-Hydroxy-5'-methylacetophenone in coffee species, including both Coffea arabica and Coffea canephora, highlighted its role as a natural flavor compound [1] [2]. This finding contributed to the understanding of the complex chemical composition of coffee and its contribution to organoleptic properties. The compound has been detected but not quantified in these coffee sources, suggesting its presence at trace levels that nonetheless contribute to the overall chemical profile [1] [2].

Chemical Characterization and Properties

The complete chemical characterization of 2'-Hydroxy-5'-methylacetophenone established its molecular formula as C₉H₁₀O₂ with a molecular weight of 150.1745 atomic mass units [1] [19]. The compound exhibits distinctive physical properties, including a melting point range of 45.0 to 49.0 degrees Celsius and a boiling point of 114 degrees Celsius under reduced pressure conditions of 12 millimeters of mercury [24]. Its appearance is described as a light orange to yellow to green powder or crystalline material [24].

The structural identification relies on the International Union of Pure and Applied Chemistry nomenclature as 1-(2-hydroxy-5-methylphenyl)ethan-1-one, while traditional naming systems refer to it as 2-acetyl-4-methylphenol [1] [19]. The compound's unique chemical identifier, the International Chemical Identifier Key YNPDFBFVMJNGKZ-UHFFFAOYSA-N, provides unambiguous identification in chemical databases worldwide [1] [19].

Research Evolution and Documentation

PropertyValueReference Source
Chemical FormulaC₉H₁₀O₂NIST WebBook [19]
Molecular Weight150.1745 g/molHuman Metabolome Database [1]
CAS Registry Number1450-72-2Multiple databases [1] [19]
Melting Point45.0-49.0°CTCI Chemicals [24]
Boiling Point114°C/12 mmHgTCI Chemicals [24]
IUPAC Name1-(2-hydroxy-5-methylphenyl)ethan-1-oneNIST WebBook [19]

The systematic documentation of 2'-Hydroxy-5'-methylacetophenone in scientific literature reflects the compound's growing importance in both natural product chemistry and synthetic organic chemistry [1] [2]. Early chemical databases began incorporating this compound as analytical techniques improved and chemical identification became more precise. The Human Metabolome Database creation date of 2012 for this compound's entry indicates the relatively recent comprehensive cataloging of its metabolic and chemical properties [1].

Synthetic Route Development

Historical synthesis methods for 2'-Hydroxy-5'-methylacetophenone encompass several distinct chemical approaches, each reflecting the technological capabilities and chemical understanding of different eras. The Friedel-Crafts acylation method represents one of the earliest approaches, utilizing p-cresol as a starting material with acetyl chloride or acetic anhydride in the presence of aluminum chloride catalysts [6].

A particularly significant synthetic breakthrough involved the coumarin rearrangement method, which achieved an 82 percent yield through treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at 200 degrees Celsius [20]. This high-yielding reaction represented a major advance in the efficient preparation of the compound.

Synthesis MethodStarting MaterialsReaction ConditionsYield
Friedel-Crafts Acylationp-Cresol + Acetyl chlorideAlCl₃ catalyst, heatVariable
Coumarin RearrangementMethyl 4-hydroxy-6-methyl-coumarin-3-carboxylateKOH at 200°C82%
Methylation Route2-Hydroxyacetophenone + Dimethyl sulfateNaOH, quaternary ammonium catalyst78.5%
Fries Rearrangementm-Tolyl acetateZrCl₄ catalystVariable

The methylation approach utilizing 2-hydroxyacetophenone and dimethyl sulfate, catalyzed by sodium hydroxide and tetrabutylammonium bromide, achieved yields of 78.5 percent [6]. This method demonstrated the viability of modifying existing acetophenone derivatives to introduce the desired substitution pattern. The reaction conditions, involving temperatures between 40 and 75 degrees Celsius over extended reaction periods, represented a practical and scalable synthetic approach [6].

Natural Source Documentation

Plant SpeciesPlant PartTraditional ApplicationsDetection Method
Angelica koreanaRootsKorean traditional medicinePhytochemical analysis
Taxus canadensisNot specifiedVarious traditional usesChemical isolation [17]
Nicotiana tabacumPlant materialTobacco processingNatural product screening [17]
Elaeagnus angustifoliaLeavesRussian olive applicationsEssential oil analysis
Coffea arabicaBeansCoffee beverageFood chemistry analysis [1]
Coffea canephoraBeansCoffee beverageFood chemistry analysis [1]

The documentation of natural sources for 2'-Hydroxy-5'-methylacetophenone reveals its widespread occurrence across taxonomically diverse plant families [17] . The presence in Angelica koreana roots is particularly significant given the traditional medicinal applications of this species in Korean herbal medicine systems . This finding suggests potential bioactive properties that may have contributed to the traditional efficacy of preparations containing this plant material.

Physical Description

Solid
Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Boiling Point

210.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Melting Point

50 °C

UNII

11661U1ZEN

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1450-72-2

Wikipedia

2-hydroxy-5-methylacetophenone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-hydroxy-5-methylphenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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